4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide
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Overview
Description
4-Acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
These compounds often function by binding to their target proteins and modulating their activity .
Biochemical Pathways
The compound may affect the VEGF-induced HUVEC cell migration pathway , given its potential inhibition of VEGFR1. This pathway is critical for angiogenesis, a process that is often upregulated in cancerous tissues.
Pharmacokinetics
Similar compounds have shown inhibition ofP-gp efflux pumps (MDR1, ABCB1) with EC50 values in the range of 35–74 μM , which could impact the compound’s bioavailability.
Result of Action
Similar compounds have been reported to causecell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide are not fully understood yet. It is known that thiazole derivatives, which include this compound, have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
The cellular effects of this compound are also not fully understood. Some thiazole derivatives have been shown to have potent growth inhibition properties against various cancer cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not yet known. It is known that some thiazole derivatives can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole core. This can be achieved through the cyclization of thioamides with α-haloketones under acidic conditions. The subsequent introduction of the benzo[d][1,3]dioxol-5-yl group can be performed using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzamides or thiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide may be investigated for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Its efficacy in these areas would need to be validated through rigorous preclinical and clinical studies.
Industry: In the industrial sector, this compound could be utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties may offer advantages in various manufacturing processes.
Comparison with Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: This compound shares the benzo[d][1,3]dioxol-5-yl group but lacks the acetyl and benzamide functionalities.
4-Acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of benzamide.
Uniqueness: 4-Acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide is unique due to its combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs
Properties
IUPAC Name |
4-acetyl-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-11(22)12-2-4-13(5-3-12)18(23)21-19-20-15(9-26-19)14-6-7-16-17(8-14)25-10-24-16/h2-9H,10H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWCKTKJIKOUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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